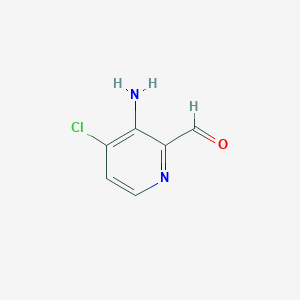

3-Amino-4-chloropicolinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

3-amino-4-chloropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-10)6(4)8/h1-3H,8H2 |

InChI Key |

RIRZWTOLIZKNQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Chloropicolinaldehyde and Its Key Precursors/derivatives

Established Synthetic Pathways to 3-Amino-4-chloropicolinaldehyde

The synthesis of this compound involves creating the picolinaldehyde framework and subsequently introducing the amino and chloro groups at the desired positions.

Strategies for Picolinaldehyde Core Construction

The picolinaldehyde core is a pyridine (B92270) ring with an aldehyde group. The pyridine ring is a basic heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org It is structurally related to benzene, with a nitrogen atom replacing one of the methine groups. wikipedia.org This nitrogen atom imparts basic properties to the molecule. wikipedia.org

One common strategy for constructing the picolinaldehyde core involves the Knoevenagel condensation. For instance, the reaction of acetone (B3395972) with malononitrile (B47326) yields isopropylidenemalononitrile. google.com This intermediate can then undergo further reactions to form the pyridine ring. Another approach starts from readily available picolines (methylpyridines). For example, 2-amino-4-picoline or 2-hydroxy-4-picoline can be used as starting materials. google.comchemicalbook.com

Introduction of Amino and Chloro Functional Groups at Specific Positions

The introduction of amino and chloro groups onto the pyridine ring is a crucial step. The positions of these substituents are critical for the final product's reactivity and properties.

Direct amination of the pyridine ring can be challenging. The Chichibabin reaction is a classic method that can yield 2-aminopyridine (B139424) derivatives using sodium amide. wikipedia.org However, this reaction is not always regioselective. A more modern approach involves the use of specialized reagents that can selectively introduce an amino group at the C2 position of the pyridine ring. galchimia.com

Chlorination of the pyridine ring can be achieved using various chlorinating agents. Nucleophilic aromatic substitution (SNAr) is a common mechanism for introducing a chlorine atom, where a nucleophile attacks the electron-deficient pyridine ring. The presence of an activating group, such as a nitro group, can facilitate this substitution. For example, 2-chloro-4-methyl-3-nitropyridine (B135334) can be used as a starting material for the synthesis of related compounds. google.com The conversion of a hydroxyl group to a chloro group is also a feasible strategy.

A multi-step synthesis for a related compound, 3-amino-2-chloro-4-methylpyridine (B17603), illustrates a typical sequence:

Nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, which can be non-selective. google.comgoogle.com

Dichlorination of an intermediate followed by selective de-chlorination and re-chlorination. google.com

Advanced Synthetic Techniques and Optimization

To improve the efficiency, safety, and environmental friendliness of the synthesis of this compound and its derivatives, advanced techniques and optimization strategies are being developed.

Continuous-Flow Synthesis Approaches

Continuous-flow synthesis in microchannel reactors offers significant advantages over traditional batch processes, particularly for reactions that are highly exothermic or involve unstable intermediates. google.compatsnap.com This technology allows for precise control of reaction parameters such as temperature and residence time, leading to improved safety and product purity. google.compatsnap.com

For example, a multi-temperature-zone continuous flow microchannel reactor has been used for the synthesis of 4-amino-3-chlorophenol. google.compatsnap.com This method involves a diazotization reaction where the unstable diazonium salt is immediately used in the subsequent coupling reaction, minimizing decomposition and side reactions. google.compatsnap.com A similar approach could be adapted for the synthesis of this compound, enhancing safety and yield. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This involves systematically studying the effects of various parameters, such as temperature, solvent, catalyst, and reagent ratios.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. mdpi.com For the synthesis of 5-substituted 3-amino-1,2,4-triazoles, microwave heating at 180°C for 3 hours with 1.5 equivalents of HCl was found to provide the maximal isolated yield. mdpi.com

The choice of catalyst is also critical. In the synthesis of 3-cyano-4-methyl-2-pyridone, a precursor to a related compound, piperidinium (B107235) acetate (B1210297) is a preferred ammonium (B1175870) salt catalyst. google.com For chlorination, a mixture of POCl₃ and PCl₅ is often used. google.com

The table below summarizes the optimization of conditions for a generic reaction, highlighting the impact of different parameters on the yield.

| Entry | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HCl (1.0) | 150 | 2 | 65 |

| 2 | HCl (1.5) | 150 | 2 | 78 |

| 3 | H₂SO₄ (1.0) | 150 | 2 | 55 |

| 4 | HCl (1.5) | 180 | 2 | 85 |

| 5 | HCl (1.5) | 180 | 3 | 92 mdpi.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to reduce the environmental impact of chemical processes. This includes using less hazardous reagents, minimizing waste, and improving energy efficiency.

One strategy is to replace hazardous reagents with "greener" alternatives. For example, using carboxylic acids instead of acyl chlorides in the synthesis of 3-amino-1,2,4-triazoles is a step towards a more environmentally friendly process. mdpi.com

Continuous-flow synthesis, as mentioned earlier, also aligns with green chemistry principles by improving safety and reducing waste. google.compatsnap.comnih.gov The development of one-pot, multi-component reactions is another green approach, as it reduces the number of synthetic steps and purification stages, leading to higher efficiency and less waste. acs.org

Synthesis of Key Intermediates and Related Amino-Chlorinated Pyridine/Benzene Aldehydes

The synthesis of complex aromatic aldehydes and their derivatives often involves multi-step processes, starting from more readily available materials. The following subsections outline established methods for creating essential building blocks and related molecular frameworks.

The preparation of 4-chloropicolinaldehyde (B130258) is a critical step in the synthesis of its 3-amino derivative. While direct literature on the one-step synthesis of 4-chloropicolinaldehyde is not abundant, its formation can be inferred from established organometallic and oxidation reactions common in pyridine chemistry. A plausible and widely used method involves the lithiation of a protected picoline, followed by formylation and subsequent deprotection/chlorination, or the oxidation of the corresponding alcohol, 4-chloro-2-(hydroxymethyl)pyridine.

A related synthetic approach involves the use of aza-Prins cyclization, which is a powerful method for constructing piperidine (B6355638) rings that can be precursors to substituted pyridines. rasayanjournal.co.in For instance, the NbCl₅ mediated reaction between epoxides and homoallylic amines can yield 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in Although this leads to a saturated ring system, such intermediates are valuable as they can be aromatized to the desired pyridine core under specific oxidative conditions.

The synthesis of 3-amino-4-chlorobenzamide (B10115) and its hydrazide analogue provides insight into the methodologies applicable to the picolinaldehyde system, particularly regarding the introduction of the amino group. The common strategy involves the synthesis of a nitro-substituted precursor, followed by reduction.

For the synthesis of 3-amino-4-chlorobenzamide, the process typically starts with 3-nitro-4-chlorobenzoic acid. google.com This starting material is first converted into a more reactive acyl chloride or activated ester. Reaction with ammonia (B1221849) or an appropriate amine then yields the corresponding 3-nitro-4-chlorobenzamide derivative. The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid source like ammonium chloride being a common and effective method. chemicalbook.com A patent describes a specific synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, where 3-nitro-4-chlorobenzoic acid is activated and reacted with an aniline (B41778) derivative, followed by reduction of the nitro group using zinc and sodium hydroxide, achieving a high yield of over 95%. google.com

The general scheme for this reduction is presented below:

Step 1: Amide Formation: 3-nitro-4-chlorobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form 3-nitro-4-chlorobenzoyl chloride. This intermediate is then reacted with an amine (e.g., ammonia for the primary amide, or a substituted amine) to form the N-substituted 3-nitro-4-chlorobenzamide.

Step 2: Nitro Group Reduction: The 3-nitro-4-chlorobenzamide is treated with a reducing agent to convert the nitro group to a primary amine, yielding the final 3-amino-4-chlorobenzamide product.

| Starting Material | Reagents | Product | Yield |

| N-(4-chlorophenyl)-3-nitrobenzamide | Iron, Ammonium Chloride, Methanol | N-(4'-Chlorophenyl)-3-aminobenzamide | 97% chemicalbook.com |

| 3-nitro-4-chlorobenzoic acid | 1. N,N'-Diisopropylcarbodiimide, 1-Hydroxybenzotriazole, Dichloromethane; 2. 3-chloro-2-methylaniline; 3. Zinc, Sodium Hydroxide | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | >95% google.com |

Similarly, the synthesis of 3-amino-4-chlorobenzohydrazide follows a parallel pathway. researchgate.net The process begins with the esterification of 3-nitro-4-chlorobenzoic acid. The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 3-nitro-4-chlorobenzohydrazide. The final step, as with the benzamide, is the reduction of the nitro group to yield 3-amino-4-chlorobenzohydrazide. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-acid systems. researchgate.net

The synthesis of amino-chlorinated pyrrolediones, while structurally distinct from picolinaldehydes, involves analogous chemical transformations that are relevant to the manipulation of chlorinated aromatic and heterocyclic systems. The construction of these scaffolds often relies on cyclization and substitution reactions.

A common approach to pyrrole-based structures involves the use of 2-formylpyrrole as a building block. nih.gov This can be N-alkylated with various bromo-substituted esters or ketones. The resulting N-substituted pyrroles can then be treated with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enaminones, which are versatile intermediates for further cyclization into fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov While this specific example does not detail the synthesis of an amino-chlorinated pyrroledione, the principles of building a substituted heterocyclic core and introducing functional groups are directly applicable. The introduction of chlorine and amino groups would typically be achieved by using appropriately substituted starting materials or through electrophilic substitution and reduction steps on the pyrrole (B145914) ring system.

Reactivity and Mechanistic Investigations of 3 Amino 4 Chloropicolinaldehyde

Electrophilic and Nucleophilic Characteristics of the Aldehyde Moiety

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to nucleophilic attack. In 3-Amino-4-chloropicolinaldehyde, the electrophilicity of the aldehyde is further modulated by the electronic effects of the amino and chloro substituents on the pyridine (B92270) ring.

Kinetic studies on the oxidation of various organic compounds, including amino acids and other aldehydes, have been conducted using oxidizing agents like potassium permanganate. ekb.egscispace.com These studies often reveal that the reaction rates are influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. ekb.eg For instance, the oxidation of amino acids has been shown to be catalyzed by changes in pH. ekb.eg

The reduction of the aldehyde group can be achieved using various reducing agents, such as sodium borohydride. The kinetics of such reductions are also expected to be influenced by the electronic environment of the aldehyde.

To illustrate the kinetic parameters that can be determined from such studies, the following table presents hypothetical data for a related aldehyde oxidation reaction.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 2.5 x 10⁻³ M⁻¹s⁻¹ | 298 K, pH 7 |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol | - |

| Entropy of Activation (ΔS‡) | -80 J/mol·K | - |

This is a hypothetical data table for illustrative purposes, as specific kinetic data for this compound is not available in the provided search results.

The reactivity of an aldehyde is significantly governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity. nih.gov

In the case of this compound:

Chloro Group: The chloro group is an electron-withdrawing group via induction, which would be expected to enhance the electrophilicity of the aldehyde.

Amino Group: The amino group is a strong electron-donating group through resonance, which would counteract the effect of the chloro group and the electron-deficient pyridine ring, thereby reducing the aldehyde's electrophilicity.

Studies on pyridinecarboxaldehydes have shown that electron-donating substituents decrease the extent of hydrate (B1144303) formation, which is a measure of aldehyde electrophilicity. nih.gov This suggests that the amino group in this compound likely plays a dominant role in modulating the reactivity of the aldehyde moiety. The interplay of these opposing electronic effects makes predicting the precise reactivity complex without experimental data.

The Hard and Soft Acids and Bases (HSAB) theory can also be applied to understand the reactivity of aldehydes. nih.gov Aldehydes are considered hard electrophiles and will preferentially react with hard nucleophiles. nih.gov

Reactivity of the Amino Group in Derivatization Reactions

The amino group in this compound is a nucleophilic center and can undergo a variety of derivatization reactions. These reactions are typical for aromatic amines and include acylation, alkylation, and diazotization. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nature of the adjacent chloro group and the pyridine ring itself may slightly reduce the nucleophilicity of the amino group compared to a simple aminopyridine.

The amino group can also direct electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards such reactions.

Reactivity of the Chloro Substituent in Cross-Coupling or Substitution Reactions

The chloro substituent on the pyridine ring is a site for nucleophilic aromatic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions. Given the presence of other functional groups, cross-coupling reactions are a powerful tool for further functionalization.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. researchgate.netnih.gov In this reaction, the chloro-substituted pyridine would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov The efficiency of such reactions can depend on the specific catalyst, ligands, and reaction conditions used. nih.gov Studies on related halogenated aminopyrazoles have shown that chloro derivatives can be superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation. researchgate.net

The following table shows representative conditions for a Suzuki-Miyaura cross-coupling reaction involving a chloro-substituted aromatic compound.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 °C | 78% |

| 2-Chloropyridine | (Boc-aminomethyl)trifluoroborate | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 85 °C | 75% |

This data is based on similar reactions reported in the literature and serves as an illustrative example. nih.gov

Reaction Mechanisms of Transformations Involving this compound and its Derivatives

The reaction mechanisms for transformations of this compound will depend on the specific reaction being considered.

For nucleophilic addition to the aldehyde, the mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. In the case of oxidation, the mechanism might involve the formation of a hydrate intermediate which is then further oxidized.

For cross-coupling reactions of the chloro substituent, the mechanism typically involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For reactions involving the aldehyde group, hemiacetals or imines can be key intermediates. nih.gov In oxidation reactions, radical intermediates may be formed. mdpi.com

In the context of cross-coupling reactions, the intermediates are typically organometallic species involving the palladium catalyst. nih.gov The characterization of these transient species often requires specialized spectroscopic techniques.

For instance, in the oxidation of amino acids, the formation of various intermediates can be followed using techniques like UV-Vis spectrophotometry to monitor the change in concentration of the oxidizing agent over time. ekb.eg

Role of Catalysis in this compound Transformations

The catalytic transformation of paramount importance for this compound is its formation via the reduction of a nitro group. This process is a cornerstone in the synthesis of a variety of heterocyclic amines and is subject to extensive mechanistic investigation. The challenge lies in achieving high chemoselectivity, preventing unwanted side reactions such as the reduction of the aldehyde group or dehalogenation.

Research into the reduction of nitroarenes has highlighted the efficacy of various catalytic systems, with both noble metals and more earth-abundant first-row transition metals being employed. Iron, in particular, has emerged as a catalyst of significant interest due to its low cost and environmentally benign nature.

Mechanistic Insights from Analogous Systems:

While specific mechanistic studies on the catalytic reduction of 4-chloro-3-nitropicolinaldehyde are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous systems. The reduction of nitroarenes using iron catalysts is believed to proceed through a series of single-electron transfers, leading to the formation of a nitroso intermediate. Further reduction yields the corresponding hydroxylamine, which is then converted to the final amine product. The choice of reducing agent and reaction conditions is critical to ensure the reaction proceeds to completion and to avoid the accumulation of these intermediates.

For halogenated nitroaromatics, a significant challenge during catalytic hydrogenation is the potential for hydrodehalogenation, where the halogen substituent is reductively cleaved from the aromatic ring. This is often addressed by modifying the catalyst support or by the addition of inhibitors that selectively poison the sites responsible for dehalogenation.

Catalytic Reduction Data for a Precursor to this compound:

The synthesis of this compound is achieved through the catalytic reduction of 4-chloro-3-nitropicolinaldehyde. The following table summarizes representative findings for this type of transformation, illustrating the conditions and outcomes of the catalytic reduction.

| Precursor | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-chloro-3-nitropicolinaldehyde | Iron Powder | Acetic Acid | Ethanol | Reflux | High | cardiff.ac.uk |

| 4-chloro-3-nitropyridine | Pt/C | H₂ | Methanol | 60 | - | google.com |

| Substituted Nitroarenes | Fe(salen) Complex | Phenylsilane | Toluene | Room Temp | High | cardiff.ac.uk |

| Halonitrobenzenes | Pt/C (sulfided) | H₂ | - | - | - | google.com |

This table is generated based on analogous reactions and general knowledge of nitro group reductions, as specific yield data for the direct transformation to this compound is not detailed in the cited literature.

The use of an iron catalyst in the presence of an acid, such as acetic acid, provides a classic and effective method for the reduction of nitroarenes. cardiff.ac.uk Platinum on carbon (Pt/C) is a highly active hydrogenation catalyst, though its use with halogenated compounds requires careful control to prevent dehalogenation. google.comgoogle.com Modern approaches utilizing well-defined iron complexes, such as iron(salen), demonstrate the potential for highly selective reductions under mild conditions, which is particularly advantageous when sensitive functional groups like aldehydes are present. cardiff.ac.uk

Strategic Applications of 3 Amino 4 Chloropicolinaldehyde in Organic Synthesis

3-Amino-4-chloropicolinaldehyde as a Versatile Building Block

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The aldehyde is a classic electrophilic handle for condensation and addition reactions, the amino group serves as a potent nucleophile, and the chloro atom provides a site for transition-metal-catalyzed cross-coupling reactions. This combination allows for sequential and controlled modifications, making it a powerful tool for building molecular complexity. N-substituted-3-amino-4-halopyridines, a class to which derivatives of this aldehyde belong, are highly valued as synthetic intermediates. nih.gov

Fused bicyclic heterocycles are privileged structures in medicinal chemistry, and the imidazopyridine core is particularly prominent. rsc.org this compound is an ideal precursor for constructing imidazo[4,5-c]pyridines. The synthesis typically involves a condensation reaction at the aldehyde, followed by an intramolecular cyclization involving the adjacent amino group.

The general strategy often begins with the reaction of the aldehyde function with a suitable partner to form an imine or a related intermediate. Subsequent intramolecular nucleophilic attack from the 3-amino group onto the newly formed C=N bond, followed by aromatization, forges the imidazole (B134444) ring. The presence of the chlorine atom at the 4-position offers a handle for further diversification of the resulting imidazopyridine scaffold. N-substituted-3-amino-4-halopyridines are crucial starting materials for these transformations, as they provide regioselective access to N-substituted imidazo[4,5-c]pyridines, avoiding the formation of isomeric mixtures that can occur with other methods. nih.gov Various synthetic strategies, including condensation reactions, multicomponent reactions, and oxidative coupling, have been developed for the synthesis of imidazopyridines from aminopyridine precursors. rsc.orgbeilstein-journals.orgorganic-chemistry.org

Table 1: Selected Methods for Imidazopyridine Synthesis Applicable to Aminopyridine Derivatives

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Groebke-Blackburn-Bienaymé Reaction | A three-component reaction between an aminopyridine, an aldehyde, and an isocyanide. | High efficiency and atom economy for producing 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org |

| Tandem Amidation/Cyclization | A palladium-catalyzed process using N-substituted-3-amino-4-halopyridines. | Provides a regioselective route to N-substituted imidazo[4,5-c]pyridines. nih.gov |

| Microwave-Assisted Synthesis | A rapid one-pot cyclization/Suzuki coupling approach. | Allows for the efficient synthesis of diverse and disubstituted 3-amino-imidazopyridines. nih.gov |

| Catalyst-Free Cascade Process | Reaction of 2-aminopyridine (B139424) with bromo- or dibromo-phenylacetylenes. | A simple and efficient method for synthesizing 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org |

This table is generated based on data from multiple sources. nih.govorganic-chemistry.orgnih.gov

The orthogonal reactivity of the functional groups in this compound makes it an excellent starting material for complex, polyfunctional molecules. Heterocyclic compounds are arguably the most extensive and varied class of molecular fragments available to synthetic chemists. sigmaaldrich.comsrdorganics.com The aldehyde can be transformed into alcohols, alkenes, or acids. The amino group can be acylated, alkylated, or diazotized, and the chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This versatility allows for a programmed approach to synthesis. For example, one could first perform a Wittig reaction on the aldehyde to install a carbon-carbon double bond, then protect the amino group, perform a Suzuki coupling at the chloro position to introduce a new aryl group, and finally deprotect and modify the amino group. This stepwise elaboration enables the construction of highly decorated pyridine (B92270) derivatives that would be difficult to access through other means.

Design and Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a valuable starting point in drug discovery programs. nih.gov Pyridin-2(1H)-ones, which share structural similarities, are considered privileged structures in medicinal chemistry. nih.gov

N-Substituted imidazo[4,5-c]pyridine derivatives, directly accessible from 3-amino-4-halopyridine precursors like the title compound, have garnered significant interest in drug discovery due to their wide range of potent biological activities. nih.gov The imidazopyridine scaffold is often described as a "drug prejudice" structure because of its frequent appearance in pharmacologically active agents. rsc.org The ability to rapidly generate libraries of diverse compounds from a common intermediate like this compound is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR).

The 3-aminopyridine (B143674) core is a key feature in numerous enzyme inhibitors. nih.gov For instance, derivatives of 3-aminopyridin-2(1H)-ones have been identified as inhibitors of enzymes like the Mpro protease of the SARS-CoV-2 virus. nih.gov In a different context, a search for novel factor Xa inhibitors led to the identification of 4-chloro-3-aniline as a potent mimic of benzamidine, a common pharmacophore for binding to serine proteases. nih.gov This highlights the potential of the 3-amino-4-chlorophenyl/pyridyl motif as a key recognition element for enzyme active sites. Furthermore, specifically designed amino acid derivatives have been developed as potent inactivators of enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT), which is a therapeutic target for addiction and epilepsy. nih.govnih.gov The structural features of this compound provide a template that could be elaborated into novel enzyme inhibitors.

Table 2: Examples of Bioactive Scaffolds Related to 3-Aminopyridine Derivatives

| Scaffold | Biological Target/Activity | Reference Compound Class |

|---|---|---|

| Imidazo[4,5-c]pyridines | Various (e.g., kinases, GPCRs) | N-Substituted Imidazo[4,5-c]pyridines nih.gov |

| 3-Aminopyridin-2(1H)-ones | Enzyme Inhibitors (e.g., Mpro protease) | Amrinone, various synthetic inhibitors nih.gov |

| 4-Chloro-3-aniline Moiety | Factor Xa Inhibitor | Benzamidine Mimics nih.gov |

| Cyclic Amino Acids | GABA-AT Inactivator | CPP-115 nih.govnih.gov |

This table is generated based on data from multiple sources. nih.govnih.govnih.govnih.govnih.gov

Asymmetric Synthesis Methodologies Employing this compound or its Derivatives

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. youtube.com While direct asymmetric syntheses employing this compound are not extensively documented, established methodologies for asymmetric synthesis can be readily applied to this versatile building block or its derivatives. More than 80% of all drug candidates contain an amine functional group, many of which are chiral and challenging to prepare. yale.edu

One major strategy involves the aldehyde functionality. The aldehyde can be condensed with a chiral amine or a chiral auxiliary-containing amine to form a chiral imine. Subsequent diastereoselective reduction of this imine would yield a chiral secondary amine. Alternatively, the aldehyde could undergo asymmetric nucleophilic addition, for example, an asymmetric allylation or cyanation reaction, using a chiral catalyst to set a stereocenter on the adjacent carbon.

Another approach focuses on the amino group. Chiral Ni(II) complexes of Schiff bases derived from amino acids and chiral ligands have emerged as a leading methodology for the asymmetric synthesis of a wide variety of tailor-made amino acids. nih.gov A derivative of this compound could potentially be incorporated into such a system to direct stereoselective reactions. Furthermore, chiral sulfinamide reagents, such as tert-butanesulfinamide, are widely used for the asymmetric synthesis of amines and have been employed on industrial scales for drug production. yale.edu This reagent could be condensed with the aldehyde group of this compound to form a chiral N-sulfinyl imine, which can then undergo diastereoselective addition of a nucleophile to generate a chiral amine with high stereocontrol.

Stereoselective Transformations

The general principles of asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. Common stereoselective transformations involving aldehydes include nucleophilic additions to the carbonyl group, aldol (B89426) reactions, and Mannich reactions, among others. In the context of amino aldehydes, the amino group can also play a crucial role in directing the stereochemical course of a reaction, either through chelation control or by being part of a chiral ligand.

However, without specific research data, any discussion on the stereoselective transformations of this compound would be purely speculative. Therefore, no detailed research findings or data tables can be presented for this particular subsection.

Theoretical and Computational Investigations of 3 Amino 4 Chloropicolinaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For 3-Amino-4-chloropicolinaldehyde, DFT would be a common choice due to its balance of computational cost and accuracy. These calculations can predict a wide range of molecular properties from the ground state electron distribution.

Electronic Structure Analysis (HOMO/LUMO, Chemical Hardness, Chemical Potential)

The electronic structure of a molecule is key to understanding its stability and reactivity. Central to this are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, acting as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions.

Chemical Hardness (η) and Potential (μ): These global reactivity descriptors can be derived from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Potential (μ) , related to electronegativity, measures the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A more negative chemical potential indicates a greater ability to attract electrons.

The following table outlines the conceptual data that would be generated for this compound from a typical DFT calculation.

| Parameter | Conceptual Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A primary indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | A harder molecule is less reactive; a softer molecule is more reactive. |

| Chemical Potential (μ) | Tendency of electrons to escape from the system. | Relates to the electronegativity of the molecule. |

Prediction of Reactivity Parameters (Electrophilicity, Nucleophilicity)

Building on the foundation of electronic structure, specific reactivity indices can be calculated to predict how a molecule will behave in chemical reactions.

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile. For this compound, the aldehyde group (-CHO) is an electron-withdrawing group, which would contribute to its electrophilic character at the carbonyl carbon.

Nucleophilicity: While a global nucleophilicity index can be defined, it is often more practical to analyze local nucleophilicity. This involves identifying specific atoms or regions within the molecule that are most likely to donate electrons. In this compound, the nitrogen of the amino group (-NH₂) and potentially the nitrogen atom in the pyridine (B92270) ring are primary nucleophilic centers. The relative nucleophilicity of these sites can be predicted using methods like Fukui functions or by analyzing the distribution of the HOMO. Generally, primary and secondary amines are considered strong nucleophiles. tcichemicals.com

The table below summarizes these reactivity parameters.

| Reactivity Parameter | Definition | Predicted Characteristics for this compound |

| Electrophilicity Index (ω) | A measure of a molecule's ability to act as an electron acceptor. | The aldehyde and chloro-substituted pyridine ring would make this a reasonably strong electrophile. |

| Nucleophilicity (N) | A measure of a molecule's ability to act as an electron donor. | The primary nucleophilic site would be the amino group's nitrogen atom. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic properties, molecular modeling and dynamics simulations provide insights into the physical behavior and interactions of molecules over time.

Conformational Analysis

This compound has rotational freedom, primarily around the bond connecting the aldehyde group to the pyridine ring. Conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This process identifies the most stable conformation (the global energy minimum) and other low-energy conformers. Understanding the preferred three-dimensional shape is crucial as it dictates how the molecule can interact with other molecules, such as a protein receptor.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results can predict the binding affinity and identify key amino acid residues in the protein that interact with the ligand. For example, the amino group and the aldehyde's oxygen atom of this compound would be prime candidates for forming hydrogen bonds with protein residues.

A hypothetical docking result is shown in the table below.

| Parameter | Description | Example Finding for this compound |

| Binding Affinity (Score) | A numerical score representing the predicted strength of the ligand-protein interaction (e.g., in kcal/mol). | A lower score typically indicates a more favorable binding interaction. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bond from the -NH₂ group to a Glutamic acid residue; Pi-stacking between the pyridine ring and a Phenylalanine residue. |

| Interacting Residues | The specific amino acids in the protein's active site that make contact with the ligand. | Glu22, Phe87, Ser120, etc. |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can also map out the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying all reactants, products, intermediates, and, crucially, the transition states that connect them.

For a reaction involving this compound, such as a nucleophilic addition to the aldehyde group, researchers would use DFT to calculate the energy of the system along the reaction coordinate. The highest point on this energy profile corresponds to the transition state—a short-lived, high-energy species that represents the energetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. These studies can confirm proposed reaction mechanisms or reveal unexpected pathways. For instance, theoretical modeling can be used to study the transformation of a reactant into a product, elucidating the mechanism and the effect of solvents on the reaction.

Mechanistic Studies of Biological Activity and Interactions of 3 Amino 4 Chloropicolinaldehyde Derivatives

In Vitro and In Vivo (Animal Models) Pharmacological Evaluation for Target Validation

Extensive literature searches did not yield specific studies on the in vivo antiproliferative or leishmanicidal activities of derivatives of 3-Amino-4-chloropicolinaldehyde in animal models. The available research focuses on other chemical scaffolds. Therefore, the following sections on the in vivo evaluation of this compound derivatives cannot be populated with the requested data.

Antiproliferative Activity against Cancer Cell Lines (Animal Models)

No publicly available scientific literature was found that specifically investigates the antiproliferative activity of this compound derivatives in animal cancer models.

Leishmanicidal Activity (Animal Models)

Similarly, no studies detailing the in vivo leishmanicidal activity of this compound derivatives in animal models could be located in the current scientific literature.

Advanced Analytical Methodologies for the Characterization and Research of 3 Amino 4 Chloropicolinaldehyde

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the analysis of 3-Amino-4-chloropicolinaldehyde, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The aldehyde proton typically appears as a singlet in the downfield region, around 9-10 ppm. The two aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (doublets) due to their coupling, with chemical shifts influenced by the positions of the amino and chloro substituents. The amino group protons may appear as a broad singlet, and their chemical shift can be solvent-dependent. rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm region), and the carbon atoms of the pyridine ring, whose shifts are affected by the attached functional groups. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 195 |

| Pyridine Ring H | 7.0 - 8.5 | - |

| Amino (-NH₂) | 4.0 - 6.0 (broad) | - |

| Pyridine Ring C | - | 110 - 160 |

Note: Predicted values are based on typical ranges for similar functional groups and substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. researchgate.net In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₆H₅ClN₂O), the expected monoisotopic mass is approximately 156.01 g/mol .

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Characteristic fragments may arise from the loss of the aldehyde group (CHO), the chlorine atom (Cl), or other neutral molecules, providing corroborative evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass with high precision, which in turn allows for the calculation of the elemental formula. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Key expected absorption bands for this compound include:

N-H stretching: The amino group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=O stretching: The aldehyde carbonyl group (C=O) will exhibit a strong absorption band around 1680-1700 cm⁻¹.

C-H stretching: The aromatic C-H bonds of the pyridine ring and the aldehyde C-H bond will have stretching vibrations in the range of 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

C-Cl stretching: The carbon-chlorine bond will produce a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

C=C and C=N stretching: The pyridine ring will show characteristic absorptions in the 1400-1600 cm⁻¹ region. bohrium.comnist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2800 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a valuable tool for monitoring the progress of reactions involving this compound. bohrium.com The electronic transitions within the conjugated π-system of the pyridine ring and the carbonyl group give rise to absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product, the rate of a chemical reaction can be determined. For instance, in the synthesis of derivatives of this compound, the formation of a new chromophore or the disappearance of the aldehyde chromophore can be tracked over time. This technique is particularly useful for kinetic studies and for optimizing reaction conditions. documentsdelivered.comresearchgate.net

Chromatographic Separations and Purity Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. mdpi.com It allows for both the qualitative identification and quantitative determination of the compound in a mixture.

For the analysis of this polar compound, reversed-phase HPLC is a common approach. A nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, which typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. pom.go.id

The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. A UV detector is often employed, set at a wavelength where this compound exhibits strong absorbance, to detect the compound as it elutes. google.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC is also crucial for assessing the purity of the compound by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. researchgate.net

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect in the synthesis and application of chiral compounds. For this compound, which possesses a chiral center, quantifying the stereochemical purity is essential for understanding its potential biological activity and for ensuring the reproducibility of its applications in chemical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. unife.it

The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). A CSP creates a chiral environment in which the two enantiomers of an analyte can form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, allowing for their separation and individual quantification.

For a compound like this compound, which contains an amino group, several types of CSPs could be effective. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving the enantiomers of underivatized amino compounds. sigmaaldrich.com These phases are versatile as they can operate in various mobile phase modes, including polar organic, polar ionic, and reversed-phase, offering a broad scope for method development. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also a mainstay for chiral separations and could be applicable. nih.gov

The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to achieve optimal separation. Mobile phase parameters such as the type and proportion of organic modifier (e.g., methanol, acetonitrile), the pH, and the concentration of any additives (e.g., acids, bases, or salts) are systematically varied to maximize the resolution between the enantiomeric peaks.

Once a separation method is established, the enantiomeric excess can be determined by integrating the peak areas of the two enantiomers. The e.e. is calculated using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. Modern chromatography data systems automate this calculation, providing a precise and accurate determination of enantiomeric purity. High-throughput methods can also be employed for rapid screening of multiple samples. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Table 2: Representative Data from Chiral HPLC Analysis of a Hypothetical Sample of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 8.54 | 98500 |

| (S)-enantiomer | 10.21 | 1500 |

| Calculated e.e. | 97.0% |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. This pattern is recorded by a detector.

The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule is constructed. nih.gov

For this compound, an X-ray crystal structure would definitively establish the relative positions of the amino, chloro, and aldehyde functional groups on the picoline ring. It would also provide insights into the planarity of the pyridine ring and the conformation of the aldehyde group. In cases where a single enantiomer has been crystallized, X-ray crystallography can also determine the absolute configuration.

The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's chemical reactivity, its potential interactions with biological targets, and for computational modeling studies. nih.gov For instance, the precise geometry of the molecule can be used to predict its binding mode in an enzyme's active site.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 12.45 Å, c = 18.23 Å |

| Volume | 1336.5 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.55 g/cm³ |

| R-factor | 0.045 |

Table 4: Selected Hypothetical Bond Lengths and Angles for this compound from X-ray Crystallography

| Bond/Angle | Length (Å) / Angle (°) |

| C-Cl | 1.74 |

| C-N (amino) | 1.38 |

| C=O (aldehyde) | 1.21 |

| N-C-C (ring) | 123.5 |

| Cl-C-C (ring) | 119.8 |

Emerging Research Avenues and Future Perspectives for 3 Amino 4 Chloropicolinaldehyde

Development of Novel Synthetic Routes

The efficient synthesis of 3-Amino-4-chloropicolinaldehyde is paramount for its potential applications. While established methods for pyridine (B92270) synthesis exist, novel routes could offer improved yields, scalability, and sustainability. Future research could focus on multi-step syntheses starting from readily available precursors.

One plausible strategy begins with 3-aminopyridine (B143674), which can be prepared via a Hofmann rearrangement of nicotinamide. orgsyn.orgwikipedia.org The amino group can be protected, for instance as a Boc-carbamate, to facilitate subsequent reactions. nih.gov A key step would be the regioselective introduction of the chlorine atom at the 4-position. This could potentially be achieved through a directed ortho-lithiation of the protected 3-aminopyridine, followed by quenching with a chlorinating agent. nih.gov

With the core structure of 3-amino-4-chloropyridine (B21944) established, the final step involves introducing the aldehyde group at the 2-position (formylation). Several methods are viable:

Directed ortho-Lithiation: A second lithiation, directed by the substituents already on the ring, could be performed, followed by reaction with an electrophile like N,N-dimethylformamide (DMF) to yield the aldehyde after workup. clockss.orgthieme-connect.de

Vilsmeier-Haack Reaction: This classic method uses a reagent formed from DMF and phosphorus oxychloride to formylate electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgchemistrysteps.com Its applicability to the 3-amino-4-chloropyridine substrate would be a key area of investigation. iaamonline.orgijpcbs.com

Researchers have developed efficient, one-pot, and continuous-flow processes for other substituted pyridines, which could serve as models for optimizing the synthesis of this compound, potentially reducing production costs and environmental impact. vcu.edu

Exploration of New Chemical Transformations and Derivatizations

The three distinct functional groups on the this compound ring offer a rich platform for chemical modification, allowing for the creation of diverse molecular architectures.

Reactions of the Aldehyde Group: The picolinaldehyde moiety is a versatile handle for numerous transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or engaged in condensation reactions to form imines (Schiff bases), oximes, and hydrazones. Furthermore, it can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, or serve as a substrate in Mannich-type reactions. nih.gov

Reactions of the Amino Group: The primary aromatic amine can undergo acylation to form amides, alkylation, or reductive amination with other carbonyl compounds to yield secondary or tertiary amines. nih.gov It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups via Sandmeyer-type reactions.

Reactions of the Pyridine Ring and Chloro Group: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by various nucleophiles such as alkoxides, thiolates, and amines. stackexchange.comaskfilo.comuoanbar.edu.iq Additionally, the chloro-pyridine structure is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation) reactions. thieme-connect.comacs.org

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Aldehyde | Imine Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Aldehyde | Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene |

| Amino Group | Acylation | Acyl Chlorides, Anhydrides | Amide |

| Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Chloro Group | SNAr | NaOR, NaSR, R₂NH | Ether, Thioether, Amine |

| Chloro Group | Suzuki Coupling | Arylboronic Acids, Pd Catalyst | Biaryl Compound |

Expansion of Applications in Material Science or Agrochemicals

The structural features of this compound and its derivatives suggest potential utility in both material science and agrochemistry.

Agrochemicals: Many pyridine-based compounds are used as active ingredients in herbicides, insecticides, and fungicides. The parent compound, 3-amino-4-chloropyridine, is noted as a key intermediate in the synthesis of agrochemicals like herbicides and pesticides. chemimpex.com Similarly, the isomeric 3-amino-6-chloropicolinaldehyde is employed as an intermediate for compounds aimed at pest control and crop protection. lookchem.com By analogy, this compound could serve as a valuable scaffold for developing new agrochemical agents. Derivatization of its functional groups could lead to novel compounds with enhanced efficacy and improved environmental profiles.

Material Science: Substituted pyridines are integral components of various advanced materials, including polymers, dyes, and organic electronics. The parent 3-amino-4-chloropyridine scaffold has been incorporated into specialty polymers and coatings to improve durability. chemimpex.com The aldehyde and amino groups of this compound could be used to synthesize monomers for polymerization, leading to new functional materials. Furthermore, picolinaldehyde-based chromophores have been investigated for their photophysical and nonlinear optical (NLO) properties. researchgate.net By creating extended π-conjugated systems through derivatization (e.g., via Knoevenagel condensation or Suzuki coupling), novel dyes and materials for optoelectronic applications could be developed.

Advanced Computational Approaches for Rational Design

Computational chemistry provides powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. For this compound and its derivatives, advanced computational methods like Density Functional Theory (DFT) can be employed for rational design.

DFT calculations can be used to determine key electronic and structural properties, including:

Molecular Geometry: Optimization of the ground-state geometry.

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding reactivity and electronic behavior.

Spectroscopic Properties: Prediction of UV-Vis absorption spectra to identify promising candidates for dyes and optical materials.

Nonlinear Optical (NLO) Properties: Calculation of hyperpolarizability to assess the potential of derivatives in NLO applications. researchgate.net

These computational studies can pre-screen virtual libraries of derivatives to identify candidates with desired characteristics (e.g., a specific HOMO-LUMO gap for an organic semiconductor or high hyperpolarizability for an NLO material) before committing to their synthesis, thereby saving significant time and resources.

| Computational Method | Predicted Property | Potential Application |

| DFT Geometry Optimization | Stable molecular conformation | Foundational for all other calculations |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron density | Predicting reactivity, electronic properties |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra (λmax) | Design of dyes and optical materials |

| Hyperpolarizability Calculation | First- and second-order hyperpolarizability (β, γ) | Screening for nonlinear optical materials |

Integration with Automated Synthesis and High-Throughput Screening

The synthetic versatility of this compound makes it an ideal candidate for integration with modern drug discovery and materials science platforms. Automated synthesis and high-throughput screening (HTS) can accelerate the exploration of its chemical space.

Automated Synthesis: The derivatization reactions discussed in section 8.2 are often amenable to parallel synthesis techniques. Using automated liquid handlers and reactors, large libraries of compounds can be generated by reacting the this compound core with diverse sets of building blocks (e.g., various acyl chlorides, boronic acids, or amines). researchgate.netnih.gov Solid-phase synthesis, where the core molecule is attached to a resin, can also be employed to facilitate purification, as has been demonstrated for related heterocyclic libraries.

High-Throughput Screening (HTS): Once a compound library is synthesized, HTS can be used to rapidly evaluate the biological activity or physical properties of thousands of compounds. For example, libraries derived from this compound could be screened against various biological targets (e.g., enzymes, receptors) to identify potential drug candidates or tested for their herbicidal or fungicidal activity in agrochemical discovery. In materials science, HTS methods could be used to screen for properties like fluorescence, conductivity, or thermal stability. This combination of automated synthesis and HTS provides a powerful engine for discovering novel applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Amino-4-chloropicolinaldehyde, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves regioselective functionalization of picolinaldehyde precursors. For example, amination of 4-chloropicolinaldehyde via Buchwald–Hartwig coupling or nucleophilic substitution under controlled pH (e.g., using NH₃/MeOH at 60–80°C). Catalytic systems like Pd(OAc)₂ with ligands (e.g., Xantphos) improve efficiency . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Yield optimization requires monitoring reaction time, temperature, and stoichiometry of reagents.

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer : Multi-technique validation is critical:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) and reference libraries (PubChem) to confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by area under the curve).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Strategies include:

- Solvent Variation : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures (e.g., space group, bond angles) .

- DFT Simulations : Use Gaussian09 with solvent models (e.g., PCM) to predict shifts under experimental conditions .

Q. What strategies enable selective modification of the aldehyde group in this compound without affecting the amino or chloro substituents?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyl chloroformate) to isolate the aldehyde for reactions like condensation or oxidation .

- Kinetic Control : Use low temperatures (0–5°C) and mild reagents (e.g., NaBH₄ for selective aldehyde reduction to alcohol).

- pH-Dependent Reactivity : Perform reactions in acidic media (pH 3–4) to protonate the amine, reducing nucleophilicity during aldehyde transformations.

Q. What experimental protocols are recommended to assess the stability and storage conditions of this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Storage Recommendations : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation. Confirm stability via periodic TGA/DSC to detect decomposition temperatures .

Q. Which computational methods are most effective for modeling the electronic properties of this compound in drug design studies?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers using GROMACS.

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes with aldehyde-binding pockets) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to validate the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.